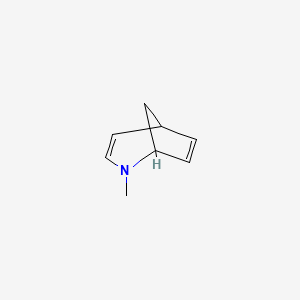
1-(2-Vinylphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Vinylphenyl)propan-1-one is an organic compound with the molecular formula C11H12O It is a derivative of phenylpropanone, where the phenyl ring is substituted with a vinyl group at the ortho position
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Vinylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-vinylbenzene (styrene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as zeolites or other solid acids can be employed to facilitate the reaction, and the use of advanced purification techniques like distillation or crystallization ensures the removal of impurities.
化学反应分析
Types of Reactions
1-(2-Vinylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: this compound can be oxidized to 1-(2-vinylphenyl)propanoic acid.
Reduction: Reduction yields 1-(2-vinylphenyl)propan-1-ol.
Substitution: Halogenated derivatives such as 1-(2-bromoethylphenyl)propan-1-one.
科学研究应用
1-(2-Vinylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers and resins, where the vinyl group can undergo polymerization reactions.
作用机制
The mechanism of action of 1-(2-Vinylphenyl)propan-1-one involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, forming long-chain polymers. The carbonyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electronic effects of the vinyl and phenyl groups, which can stabilize or destabilize reaction intermediates.
相似化合物的比较
1-(2-Vinylphenyl)propan-1-one can be compared with other similar compounds such as phenylacetone and 1-phenyl-2-propanone:
1-Phenyl-2-propanone: Similar to phenylacetone but with a different substitution pattern, leading to variations in chemical behavior.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable intermediate in organic synthesis and material science.
属性
CAS 编号 |
52095-41-7 |
|---|---|
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC 名称 |
1-(2-ethenylphenyl)propan-1-one |
InChI |
InChI=1S/C11H12O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h3,5-8H,1,4H2,2H3 |
InChI 键 |
WHHWFVIPLLAZAH-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC=CC=C1C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


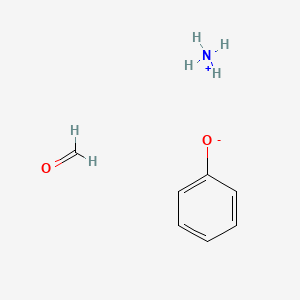
![5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14643155.png)


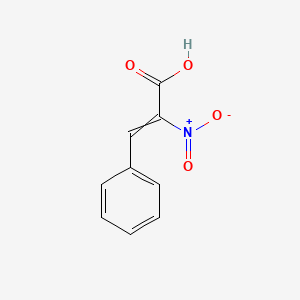

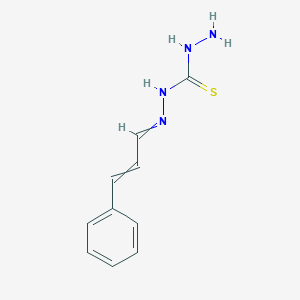
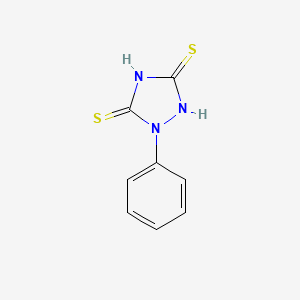
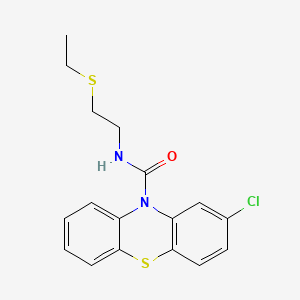
![2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14643210.png)
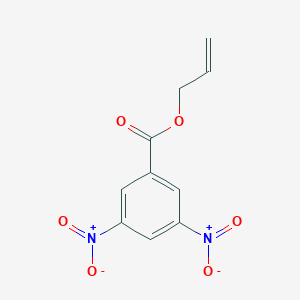
![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)

